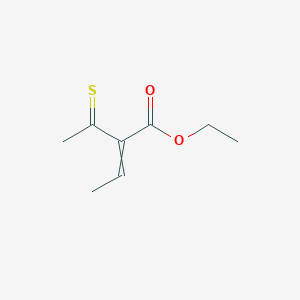
Ethyl 2-ethanethioylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethanethioylbut-2-enoate is an organic compound with a unique structure that includes both ester and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethanethioylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl but-2-enoate with ethanethioyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thioester linkage.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, thioesterification, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethanethioylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Scientific Research Applications
Ethyl 2-ethanethioylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-ethanethioylbut-2-enoate involves its interaction with various molecular targets. The ester and thioester groups can participate in nucleophilic acyl substitution reactions, making the compound a versatile intermediate in organic synthesis. The thioester group, in particular, can form stable adducts with nucleophiles, which is useful in biochemical applications.
Comparison with Similar Compounds
Ethyl 2-ethanethioylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-butenoate: Lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-oxobutanoate: Contains a keto group instead of a thioester, leading to different reactivity and applications.
Ethyl acetoacetate: Similar in structure but with a different functional group arrangement, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of ester and thioester groups, which confer distinct reactivity and versatility in various chemical and biochemical applications.
Properties
CAS No. |
56288-78-9 |
|---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
ethyl 2-ethanethioylbut-2-enoate |
InChI |
InChI=1S/C8H12O2S/c1-4-7(6(3)11)8(9)10-5-2/h4H,5H2,1-3H3 |
InChI Key |
IFWWTBJQNNHZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)
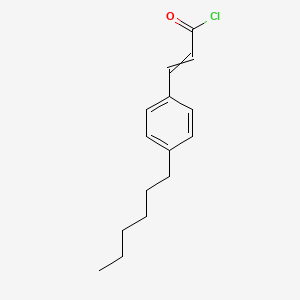

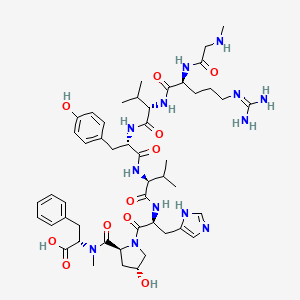
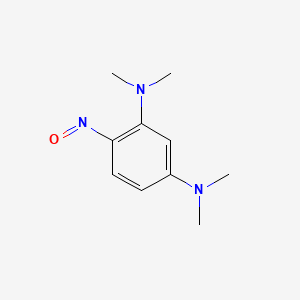
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
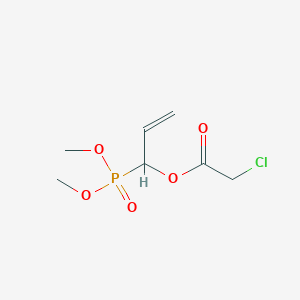
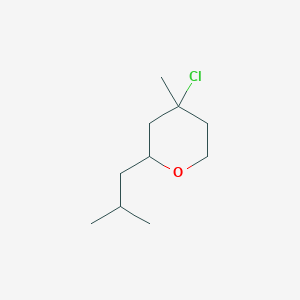
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
